Ester vs. Amide Antitumor Activity in L5222 Leukemia
Leu CNU, as a CNC-amino acid methyl ester, belongs to a subclass that Zeller et al. systematically compared with CNC-amino acid amides in transplanted L5222 rat leukemia. Across 7 ester derivatives, all showed only moderate antitumor activity, in contrast to 15 amide derivatives that uniformly achieved tumor cures [1]. Leu CNU thus represents the ester-type pharmacophore, which offers a distinct, attenuated potency profile compared to amide analogs—potentially advantageous when reduced alkylation burden per dose is desired.
| Evidence Dimension | Antitumor activity (therapeutic outcome) |
|---|---|
| Target Compound Data | Moderate; ≥120% ILS (class average for all 14 CNC-amino acid derivatives tested) [2] |
| Comparator Or Baseline | CNC-amino acid amides: 100% of tested amides (15/15) induced cures in L5222 model [1] |
| Quantified Difference | Cure rate 0% (esters) vs. 100% (amides); qualitative difference in maximal response |
| Conditions | Single-dose treatment, transplanted rat leukemia L5222, i.p. administration |
Why This Matters
Procurement decisions should differentiate between ester and amide CNC-amino acid series, as the ester form (Leu CNU) provides a pharmacologically distinct, moderate-activity tool compound suitable for dose – response and combination studies where maximal alkylation is not required.
- [1] Zeller WJ, Ehresmann K, Eisenbrand G. Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids. J Cancer Res Clin Oncol. 1984;108(2):249-51. PMID: 6470033. View Source
- [2] Tang WC, Eisenbrand G. Chemotherapeutic activity of 2-chloroethylnitrosocarbamoyl derivatives of amino acids in a transplanted rat leukemia (L 5222). Arzneimittelforschung. 1982;32(5):484-6. PMID: 7201823. View Source
